ent-Verticilide
Description
Properties
Molecular Formula |
C44H76N4O12 |
|---|---|
Molecular Weight |
853.108 |
IUPAC Name |
(3R,6S,9R,12S,15R,18S,21R,24S)-3,4,9,10,15,16,21,22-octamethyl-6,12,18,24-tetrapentyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclotetracosan-2,5,8,11,14,17,20,23-octaone |
InChI |
InChI=1S/C44H76N4O12/c1-13-17-21-25-33-37(49)45(9)30(6)42(54)58-35(27-23-19-15-3)39(51)47(11)32(8)44(56)60-36(28-24-20-16-4)40(52)48(12)31(7)43(55)59-34(26-22-18-14-2)38(50)46(10)29(5)41(53)57-33/h29-36H,13-28H2,1-12H3/t29-,30-,31-,32-,33+,34+,35+,36+/m1/s1 |
InChI Key |
CMEGQABRBDDBTQ-WRRUDTOOSA-N |
SMILES |
O=C([C@@H](C)N(C)C([C@H](CCCCC)OC([C@@H](C)N(C)C([C@H](CCCCC)OC([C@@H](C)N(C)C([C@H](CCCCC)OC([C@@H](C)N1C)=O)=O)=O)=O)=O)=O)O[C@@H](CCCCC)C1=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ent-Verticilide; ent Verticilide; entVerticilide |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Ent Verticilide
Total Synthesis Methodologies
The total synthesis of ent-verticilide has been approached through various strategies, primarily focusing on the efficient construction of the 24-membered macrocyclic structure. evitachem.com These methodologies often involve the preparation of linear precursors followed by macrocyclization and subsequent modifications.
The construction of the linear depsipeptide precursors is a critical initial phase in the total synthesis of this compound. These precursors are oligomers composed of alternating α-hydroxy acid and α-amino acid monomers. google.com One common approach involves a convergent synthesis where smaller peptide and depsipeptide fragments are prepared and then coupled together. pnas.orgpnas.org For instance, a common tetradepsipeptide intermediate can be used to access a linear precursor through a series of deprotection and coupling steps. pnas.orgpnas.org
A modular approach has also been employed, utilizing didepsipeptide and dipeptide building blocks. acs.org This strategy simplifies the synthesis by breaking down the complex structure into smaller, more manageable units that can be synthesized and then assembled. acs.org The synthesis of these building blocks often requires enantioselective methods to ensure the correct stereochemistry of the final product. acs.org
Macrocyclization is the key step in forming the 24-membered ring structure of this compound from the linear precursor. The Mitsunobu reaction is a notable and effective method used for this purpose. evitachem.compnas.orgpnas.org This reaction facilitates the intramolecular ester bond formation between the terminal carboxylic acid and alcohol of the linear depsipeptide, leading to the cyclic product. pnas.orgpnas.org This method has been successfully used to produce the 24-membered N-H precursor to this compound. pnas.orgpnas.org
Following macrocyclization, post-cyclization modifications are often necessary to yield the final this compound molecule. A crucial step is the permethylation of the amide nitrogens. evitachem.compnas.orgnih.gov This is typically achieved after the formation of the macrocyclic ring. pnas.orgpnas.org For example, the 24-membered N-H precursor is transformed into ent-(+)-verticilide via per-N-methylation. pnas.orgpnas.org This permethylation step has been reported to proceed in high yield. nih.gov
The degree of N-methylation has been found to be critical for the biological activity of this compound. nih.gov Structure-activity relationship (SAR) studies have shown that substituting the N-methyl groups with N-H can lead to a complete loss of activity against RyR2. nih.gov
Monomer-based platform approaches offer a streamlined and efficient route to this compound and its analogs. nih.govresearchgate.netacs.org These strategies rely on the enantioselective synthesis of the essential α-amino acid and α-hydroxy acid monomers, which are then used in a systematic manner to construct the desired depsipeptide. acs.orgnih.gov This approach provides rapid access to a variety of analogs by allowing for the systematic modification of the backbone and side chains. nih.govnih.govresearchgate.netacs.org The use of enantioselective catalysis is central to this platform, ensuring the precise stereochemical control required for the synthesis of the chiral monomers. nih.govresearchgate.netacs.orgnih.gov This monomer-based strategy has been instrumental in exploring the structure-activity relationships of the verticilide (B546710) class of molecules. nih.govresearchgate.netacs.org
Given that this compound is the enantiomer of a natural product, achieving precise chiral control is paramount in its synthesis. pnas.orgpnas.org Traditional chemical synthesis of cyclooligomeric depsipeptides can be a challenging and lengthy process. pnas.org However, the development of enantioselective synthetic methods has been a significant advancement.
An enantioselective Henry reaction has been effectively used to prepare the necessary α-hydroxy heptanoic acid residue with the correct stereochemistry for the synthesis of this compound. nih.gov This method is versatile and can be used to prepare either the (R)- or (S)-α-hydroxy heptanoic acid residue, making it applicable to the synthesis of both nat- and this compound. nih.gov The ability to access either enantiomer of the natural product through chemical synthesis is crucial, as it has been demonstrated that the biological activity can be highly enantiomer-specific. pnas.orgpnas.org
Monomer-Based Platform Approaches in this compound Synthesis
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound is a key area of research aimed at understanding the structure-activity relationships (SAR) and optimizing the therapeutic potential of this class of compounds. nih.govnih.govacs.org A monomer-based platform has enabled the systematic modification of the this compound scaffold. nih.govresearchgate.netacs.org
One area of focus has been the modification of the macrocycle's backbone by systematically replacing the ester functionalities with both N-H and N-Me amides. nih.govacs.org This has allowed for a detailed investigation into the role of the backbone in the compound's antiarrhythmic activity. nih.govacs.org Studies have also explored the impact of ring size on activity, with analogs of varying ring sizes, such as the 18-membered this compound B1, being synthesized and evaluated. nih.govbiorxiv.org Interestingly, while a high degree of N-methylation is critical for activity in the 24-membered this compound series, some activity is retained in certain less-methylated analogs of the 18-membered series. nih.gov
Fluorescently labeled analogs have also been synthesized to study the molecule's interaction with its biological target. biorxiv.org For example, an alkyne-modified this compound analog was prepared and subsequently derivatized with an Alexa Fluor 568 probe. biorxiv.org The synthesis of such derivatives required a de novo approach that allowed for the incorporation of the modified residue at a late stage. biorxiv.org
The exploration of these analogs has provided valuable insights into the pharmacophore of this compound, suggesting that the entire structure of the 24-membered ring may not be necessary for its activity. biorxiv.org
Interactive Data Tables
Key Synthetic Intermediates and Analogs of this compound
| Compound/Intermediate | Description | Key Synthetic Feature | Reference |
| ent-(+)-verticilide | The non-natural, biologically active enantiomer. | 24-membered permethylated cyclooctadepsipeptide. | evitachem.compnas.org |
| Linear Depsipeptide Precursor | The acyclic precursor to this compound. | Composed of alternating α-hydroxy acid and α-amino acid monomers. | pnas.orgpnas.org |
| N-H Precursor | The macrocyclic intermediate before permethylation. | A 24-membered ring with N-H amide bonds. | pnas.orgpnas.org |
| This compound B1 | An 18-membered ring analog of this compound. | Smaller macrocyclic ring size. | nih.govbiorxiv.org |
| Alkyne-modified this compound | An analog designed for further derivatization. | Contains an alkyne group for click chemistry. | biorxiv.org |
| AF568-labeled this compound | A fluorescently labeled analog for binding studies. | Derivatized with an Alexa Fluor 568 probe. | biorxiv.org |
Summary of Synthetic Methodologies for this compound
| Synthetic Step | Method | Reagents/Conditions | Purpose | Reference |
| Linear Precursor Synthesis | Convergent fragment coupling | Deprotection and coupling reactions | Assembly of the linear depsipeptide chain. | pnas.orgpnas.org |
| Macrocyclization | Mitsunobu Reaction | DEAD, PPh₃ | Intramolecular ester bond formation to form the macrocycle. | evitachem.compnas.orgpnas.org |
| Post-Cyclization Modification | Permethylation | Not specified | N-methylation of the amide groups, critical for activity. | evitachem.compnas.orgnih.gov |
| Chiral Monomer Synthesis | Enantioselective Henry Reaction | Not specified | To establish the correct stereochemistry of the α-hydroxy acid monomer. | nih.gov |
Generation of Analogs for Structure-Activity Relationship Studies
Systematic modifications of the this compound scaffold have been crucial in elucidating the structural features essential for its antiarrhythmic activity. A key area of investigation has been the role of the N-methyl amides versus N-H amides within the macrocycle. nih.govacs.org
Researchers have synthesized a comprehensive library of this compound analogs where the ester functionalities are systematically replaced with both N-H and N-Me amides. nih.gov This was achieved through a monomer-based platform utilizing enantioselective catalysis, allowing for the synthesis of the necessary α-amino acid and α-oxy acid building blocks. nih.govacs.org The evaluation of these 23 analogs in a calcium spark assay, a functional measure of RyR2 activity, revealed that a high degree of N-methylation is critical for potent inhibition. nih.govnih.govacs.org However, the exploration of these modifications also led to the discovery of two analogs with measurable activity and favorable passive permeability. nih.gov
A central hypothesis driving this research is that the pharmacophore, the essential part of the molecule for biological activity, might be a smaller, repeating unit within the larger cyclic structure. nih.govacs.org This suggests that single modifications, such as an N-Me to N-H conversion, might not completely abolish target engagement. nih.govacs.org The synthesis of all possible N-Me and N-H analogs has been described, providing a full picture of the structure-activity relationship (SAR) concerning N-methylation. nih.govacs.orgnih.gov These studies were facilitated by using permeabilized cardiomyocytes, which allowed for the direct assessment of activity at the RyR2 channel without the confounding factor of membrane permeability changes caused by the modifications. nih.govacs.orgnih.gov
Synthesis of Ring-Size Analogs (e.g., this compound B1, an 18-membered oligomer)
Investigations into the macrocycle's ring size have provided further insights into the pharmacophore of this compound. nih.gov The synthesis and evaluation of various cyclooligomeric depsipeptides (CODs) with ring sizes ranging from 6 to 36 atoms revealed that the 18-membered oligomer, this compound B1, also exhibits significant antiarrhythmic activity. nih.govacs.org This finding was unexpected and highlighted that the core activity is not strictly dependent on the 24-membered ring structure. nih.gov
The synthesis of this compound B1 and its corresponding N-methyl and N-H analogs was accomplished through a stepwise approach or by methylation of an N-H depsipeptide precursor. nih.gov Interestingly, a monodemethylated analog of this compound B1 showed potent activity in reducing calcium sparks, while the didemethylated and all-N-H amide analogs retained only partial, though still significant, activity. nih.gov This suggests that while N-methylation is important, its role may be more nuanced in the smaller 18-membered ring compared to the 24-membered this compound. nih.govacs.org The discovery that an 18-membered ring analog maintains affinity for RyR2 has opened new avenues for designing smaller, potentially more drug-like, inhibitors. researchgate.netbiorxiv.org
Preparation of Functionalized Analogs for Mechanistic Probes (e.g., Alkyne-modified, AF568-labeled)
To investigate the binding site and mechanism of action of this compound on the RyR2 channel, functionalized analogs suitable for biophysical studies have been synthesized. researchgate.netvanderbilt.edu This includes the preparation of an alkyne-modified this compound analog, which serves as a versatile handle for click chemistry. researchgate.netresearchgate.net The synthesis of this non-oligomeric analog required a de novo approach, carefully designed to incorporate the modified residue at a late stage. researchgate.netresearchgate.netbiorxiv.org The terminal alkyne was chosen for its ability to react with an azide-labeled fluorophore in the final step. researchgate.net
This alkyne-modified analog was subsequently derivatized with the fluorescent dye Alexa Fluor 568 (AF568) to create an AF568-labeled this compound. researchgate.netresearchgate.netbiorxiv.org The synthesis involved a multi-step sequence, including Steglich esterification to form the alkyne-modified didepsipeptide, followed by amidation, selective deprotection, and macrocyclization using PyBOP. biorxiv.org Importantly, this fluorescent probe was shown to be as potent as the parent this compound in a Ca2+ spark assay, validating its use for mechanistic studies. biorxiv.org These probes are instrumental in techniques like Förster resonance energy transfer (FRET) to map the binding site of this compound on the RyR2 complex. researchgate.netbiorxiv.org
Advancements and Challenges in Cyclic Depsipeptide Chemical Synthesis
The synthesis of cyclic depsipeptides like this compound is a formidable challenge in organic chemistry. rsc.orgnih.gov These molecules, characterized by the presence of both amide and ester bonds within a macrocyclic ring, require sophisticated synthetic strategies. rsc.orgnih.gov Key challenges include the construction of the depsipeptide backbone, often involving sterically hindered N-methylated amino acids, and the crucial macrocyclization step. rsc.orguni-kiel.de
Recent advancements have significantly improved the toolkit available to chemists. Solid-phase peptide synthesis (SPPS) has been an invaluable tool, and various macrocyclization strategies have been developed, including solution-phase macrolactamization and macrolactonization. rsc.orgnih.gov The choice of cyclization site and coupling reagents is critical to avoid side reactions such as epimerization and oligomerization. rsc.orgrsc.org For instance, reagents like T3P have proven effective for challenging macrolactamizations where others fail. rsc.org
A significant hurdle in the synthesis of large macrocycles is the need to favor the intramolecular cyclization over intermolecular polymerization. uni-kiel.de This often requires high-dilution conditions, which can be operationally complex. uni-kiel.de The conformational pre-organization of the linear precursor plays a vital role in the success of the cyclization, with turn-inducing elements sometimes incorporated to facilitate ring closure. uni-kiel.denih.gov The synthesis of cyclic depsipeptides containing contiguous N-alkylamino acids, as seen in this compound, presents its own set of difficulties. rsc.org Despite these challenges, the continued development of novel synthetic methodologies, including biocatalysis and innovative cyclization techniques, is expanding the accessibility and structural diversity of this important class of molecules. rsc.orgnih.govrsc.org
Structural Characterization and Structure Activity Relationship Sar Studies of Ent Verticilide
Molecular Architecture and Conformational Analysis
The unique three-dimensional structure and chemical makeup of ent-verticilide are fundamental to its biological activity.
This compound is classified as a cyclic oligomeric depsipeptide (COD). acs.orgacs.orgnih.gov Depsipeptides are a class of compounds that contain both amino acid and hydroxy acid residues, featuring both amide and ester bonds in their structure. The "cyclic" designation indicates that the molecule forms a closed ring, and "oligomeric" signifies that it is composed of a small number of repeating monomeric units. nih.gov Specifically, this compound is a 24-membered ring compound. acs.orgacs.orgevitachem.com This structural classification places it within a group of naturally occurring compounds known for a wide range of biological activities. acs.orgacs.orgnih.gov
The building blocks of this compound are alternating residues of L-alanine and (R)-α-hydroxy heptanoic acid. nih.gov The natural product, verticilide (B546710), in contrast, is composed of N-methyl-l-alanine and (+)-(R)-2-hydroxyheptanoic acid residues. pnas.orgpnas.org The enantiomeric nature of this compound means it is constructed from the mirror-image forms of these residues. The repeating pattern of these amino and hydroxy acid units creates the distinctive backbone of the molecule.
Table 1: Residue Composition of Verticilide and this compound
| Compound | Amino Acid Residue | Hydroxy Acid Residue |
| nat-(-)-Verticilide | N-methyl-L-alanine | (+)-(R)-2-hydroxyheptanoic acid |
| ent-(+)-Verticilide | N-methyl-D-alanine | (-)-(S)-2-hydroxyheptanoic acid |
The specific three-dimensional conformation of this compound is believed to be critical for its interaction with its biological target, the RyR2 channel. acs.org The rigid and ordered conformation imposed by the cyclic structure is thought to be a key determinant of its activity. researchgate.net The presentation of its lipophilic side chains on one face of the molecule may facilitate its interaction with the lipophilic membrane environment or specific domains of the RyR2 protein. nih.gov The oligomeric nature of this compound suggests that the pharmacophore—the essential part of the molecule responsible for its biological activity—may only constitute a fraction of its total size. nih.govacs.org Studies on different ring-sized analogs have shown that the 18-membered ring analog, this compound B1, also retains inhibitory activity against RyR2, indicating that the core pharmacophore can be accommodated in a smaller macrocycle. biorxiv.orgnih.govvanderbilt.edu
Unique Cyclic Structure and Functional Group Arrangement
Elucidation of Key Structural Elements for Biological Activity
To pinpoint the specific molecular features responsible for this compound's antiarrhythmic properties, researchers have conducted structure-activity relationship (SAR) studies. These investigations involve systematically modifying the molecule's structure and observing the effects on its biological activity.
A primary focus of SAR studies on this compound has been the role of the N-methyl amide groups in its backbone. acs.orgnih.govevitachem.comresearchgate.net The substitution of the methyl group (N-Me) with a hydrogen atom (N-H) significantly alters the stereoelectronic properties and conformational flexibility of the amide bond. nih.gov
To investigate the importance of N-methylation, a series of analogs were synthesized where the N-methyl amides were systematically replaced with N-H amides. nih.govnih.gov These studies revealed that a high degree of N-methylation is crucial for the activity of this compound. nih.govresearchgate.net Assays conducted in permeabilized cardiomyocytes, which allows the compounds to bypass the cell membrane, confirmed that this loss of activity is not due to changes in membrane permeability but rather to a diminished interaction with the target. nih.govresearchgate.netacs.org
Table 2: Summary of SAR Findings for N-Amide Modifications
| Compound Series | Modification | Effect on RyR2 Inhibitory Activity | Reference |
| This compound (24-membered) | High degree of N-methylation | Critical for activity | nih.govresearchgate.net |
| This compound (24-membered) | Single N-Me to N-H replacement | Some tolerance, but activity is reduced with additional replacements | acs.org |
| This compound B1 (18-membered) | Mono-demethylation (one N-H amide) | Potent activity observed | nih.gov |
| This compound B1 (18-membered) | Di-demethylation (two N-H amides) | Partial activity retained, but reduced potency | nih.gov |
| This compound B1 (18-membered) | All N-H amides | Similar potency to di-demethylated analog, less potent than mono-demethylated | nih.gov |
Impact of Ring Size on this compound's Activity Profile
The macrocyclic nature of this compound offers a unique opportunity to investigate the influence of ring size on its biological activity, a variable that is not often easily isolated in structure-activity relationship (SAR) studies. nih.gov Research into non-natural ring-size congeners of this compound, including 6-, 12-, 18-, 30-, and 36-membered cyclooligomeric depsipeptides (CODs), has revealed that the full 24-membered structure is not an absolute requirement for its inhibitory action. nih.govvanderbilt.edu
A key finding is the potent activity of the 18-membered ring analog, this compound B1. nih.govresearchgate.net This discovery suggests that a specific region of the molecule, rather than its total volume, is likely responsible for its biological effect. nih.gov The conformation of the macrocycle plays a critical role, as evidenced by the lack of activity observed in the 12-membered ring and its linear precursor. nih.gov The smaller 6- and 12-membered rings are thought to be too small to effectively interact with the large and complex RyR2 target. nih.gov Conversely, the larger 30- and 36-membered macrocycles may possess excessive flexibility, which could hinder the adoption of the optimal conformation for tight binding. nih.gov
While the 18-membered this compound B1 maintains significant RyR2 inhibitory activity, its potency is slightly reduced compared to the 24-membered parent compound, this compound. nih.govbiorxiv.org For instance, the IC₅₀ value for this compound in a ryanodine (B192298) binding assay is 0.1 µM, whereas for this compound B1, it is 1.3 µM. nih.govbiorxiv.org In an intact cardiomyocyte assay, the IC₅₀ values were 0.09 µM and 0.23 µM for this compound and this compound B1, respectively. nih.gov
Table 1: Impact of Ring Size on the RyR2 Inhibitory Activity of this compound Analogs
| Compound | Ring Size (members) | Biological Activity (RyR2 Inhibition) | IC₅₀ (µM) - Ryanodine Binding Assay | IC₅₀ (µM) - Intact Cardiomyocyte Assay |
|---|---|---|---|---|
| This compound | 24 | Potent Inhibitor | 0.1 | 0.09 |
| This compound B1 | 18 | Potent Inhibitor | 1.3 | 0.23 |
| 12-membered analog | 12 | No Activity | Not Applicable | Not Applicable |
Contribution of Backbone Modifications to Biological Potency and Selectivity
Modifications to the backbone of this compound, which consists of alternating ester and N-methyl amide linkages, have a profound impact on its biological potency. nih.govnih.gov The high degree of N-methylation in the 24-membered this compound is critical for its activity. nih.govacs.org Systematic replacement of the N-methyl (N-Me) amide groups with N-hydrogen (N-H) amides in the 24-membered ring leads to a complete loss of inhibitory activity against RyR2. nih.gov
Interestingly, this stringent requirement for N-methylation is somewhat relaxed in the smaller 18-membered this compound B1 series. nih.gov The mono-demethylated analog of this compound B1, where one N-Me group is replaced by an N-H, exhibits potent activity in reducing calcium sparks. nih.gov However, further demethylation, as seen in the di-demethylated analog, results in a partial loss of potency. nih.gov These findings suggest that while N-methylation is a key contributor to the bioactive conformation, the smaller ring of this compound B1 may be more tolerant to subtle structural changes. nih.gov
Systematic substitution of the ester functionalities with both N-H and N-Me amides has also been explored. acs.org Out of twenty-three analogs synthesized with such modifications, only two showed a measurable reduction in calcium sparks, highlighting the sensitivity of the biological activity to changes in the backbone's electronic and conformational properties. acs.orgresearchgate.net
Table 2: Effect of Backbone N-Methylation on RyR2 Inhibition
| Compound Series | Modification | RyR2 Inhibition Activity |
|---|---|---|
| This compound (24-membered) | Single N-Me to N-H substitution | Complete loss of activity |
| This compound (24-membered) | Multiple N-Me to N-H substitutions | Complete loss of activity |
| This compound B1 (18-membered) | Mono-demethylation (N-Me to N-H) | Potent activity |
Structure-Permeability Relationships of this compound Analogs
The ability of a drug molecule to cross cell membranes is a critical determinant of its therapeutic potential. For macrocyclic compounds like this compound, which fall "Beyond Rule of 5" (bRo5), understanding structure-permeability relationships is particularly important. nih.govnih.gov Studies on various analogs of this compound have shown that the constitution of the backbone, rather than the side chains, is the primary driver of passive permeability. rsc.orgresearchgate.net
The native lipophilic ester functionality in this compound contributes favorably to its permeability. rsc.orgresearchgate.net However, the relationship is not linear, as the analog with the highest apparent permeability (Papp) was identified through a single ester-to-N-H amide replacement. rsc.orgresearchgate.net This suggests a complex interplay between lipophilicity and the potential for intramolecular hydrogen bonding, which can influence the molecule's conformation and its ability to traverse the lipid bilayer. researchgate.net
The systematic replacement of N-methyl amides with N-H amides, which increases the number of hydrogen bond donors, was hypothesized to decrease passive permeability. nih.gov Indeed, experimental data from Parallel Artificial Membrane Permeability Assays (PAMPA) and Caco-2 cell assays have provided a nuanced picture of how the relative composition of esters and amides affects permeability. rsc.orgresearchgate.net For instance, in one series of analogs, a single ester-to-N-H amide substitution in this compound led to a substantial increase in diffusion. nih.gov However, further replacements had a more varied effect, indicating that a simple summation of functional group contributions does not fully predict permeability. nih.gov Despite a decrease in lipophilicity with the smaller this compound B1, there was no significant impact on its membrane permeability, further underscoring the complex nature of these relationships. biorxiv.org
Table 3: Permeability Data for Selected this compound Analogs
| Compound/Analog Series | Backbone Modification | Permeability Finding |
|---|---|---|
| This compound | 4 esters, 4 N-Me amides | High permeability |
| Analog with single ester-to-N-H amide replacement | 3 esters, 1 N-H amide, 4 N-Me amides | Highest apparent permeability (Papp) |
| Series with increasing N-H amide content | Systematic replacement of N-Me with N-H | Generally decreased permeability with increased N-H content |
Mechanism of Biological Action of Ent Verticilide
Specificity for Ryanodine (B192298) Receptor Type 2 (RyR2)
A key characteristic of ent-verticilide's biological activity is its selective interaction with the RyR2 isoform. pnas.orgmedchemexpress.comnih.govnih.govmedkoo.com This selectivity is crucial as RyR2 is the primary intracellular calcium release channel in cardiac sarcoplasmic reticulum, playing a vital role in excitation-contraction coupling. evitachem.comresearchgate.net
Selective Inhibition of Mammalian RyR2 Channels
ent-(+)-verticilide functions as a potent and selective inhibitor of cardiac RyR2 calcium release channels. medchemexpress.commedkoo.com Research indicates that this compound inhibits RyR2 single channels and [³H]ryanodine binding with low micromolar potency. biorxiv.orgnih.govnih.gov It has been described as a partial RyR2 inhibitor, with a maximal inhibitory efficacy reported to be less than 50%. researchgate.netbiorxiv.orgnih.govnih.gov This selective inhibition of RyR2-mediated calcium leak is considered a distinct mechanism of action compared to other RyR inhibitors like dantrolene (B1669809) and tetracaine (B1683103). pnas.orgmedchemexpress.comnih.gov
Differential Activity Compared to Ryanodine Receptor Type 1 (RyR1)
Studies have shown a clear differential activity of this compound between RyR2 and RyR1, the predominant ryanodine receptor isoform in skeletal muscle. pnas.orgnih.gov While this compound effectively inhibits RyR2, it has shown no activity on skeletal RyR1 in vitro, even at concentrations up to 50 µM. pnas.orgnih.gov This selectivity for cardiac RyR2 over skeletal RyR1 has also been demonstrated in vivo, where this compound did not impair skeletal muscle function at doses that suppressed arrhythmias. nih.gov This contrasts with nonselective RyR inhibitors like dantrolene, which can cause muscle weakness due to RyR1 block. nih.gov
The following table summarizes the differential activity of this compound on RyR1 and RyR2:
| Compound | Target | Activity | Potency (IC₅₀) |
| This compound | RyR2 | Inhibitor | ~0.1 µM (in vitro) pnas.org |
| This compound | RyR1 | No effect | >50 µM (in vitro) pnas.org |
Absence of Activity for Natural Verticilide (B546710) on Mammalian RyR2
Interestingly, the natural product form, nat-(-)-verticilide, which is the enantiomer of ent-(+)-verticilide, has shown no inhibitory effect on mammalian RyR2. pnas.orgnih.govresearchgate.netbiorxiv.orgresearchgate.netgoogle.com This is a notable distinction, as natural verticilide was initially identified for its activity against insect RyR. acs.orgmedchemexpress.com The lack of activity of the natural enantiomer on mammalian RyR2, in contrast to the potent activity of the unnatural enantiomer (this compound), represents a rare instance where the mirror image of a natural product harbors significant biological activity while the natural form is inactive against a specific mammalian target. pnas.orgnih.govresearchgate.netgoogle.com
Modulation of Intracellular Calcium Homeostasis
The selective inhibition of RyR2 by this compound has significant implications for intracellular calcium homeostasis, particularly in cardiomyocytes. evitachem.compnas.orgresearchgate.net Dysregulated calcium handling, often involving excessive calcium leak from the sarcoplasmic reticulum via RyR2, is implicated in various cardiac pathologies, including arrhythmias. researchgate.netnih.govnih.gov
Inhibition of RyR2-Mediated Diastolic Calcium Leak from Sarcoplasmic Reticulum
ent-(+)-verticilide is a potent inhibitor of RyR2-mediated diastolic calcium leak from the sarcoplasmic reticulum. pnas.orgmedchemexpress.comnih.govgoogle.com This pathological calcium leak is a well-established mechanism contributing to sudden cardiac death and ventricular arrhythmias. researchgate.netnih.gov By inhibiting this leak, this compound helps to restore normal calcium cycling within cardiomyocytes. pnas.orggoogle.com This inhibition of calcium leak is considered a key aspect of its mechanism of action and its potential as a therapeutic agent for conditions driven by RyR2 hyperactivity. pnas.orgmedchemexpress.comnih.gov
Impact on Spontaneous Calcium Release in Cardiomyocytes
This compound significantly attenuates spontaneous calcium release in cardiomyocytes. pnas.orggoogle.com Spontaneous calcium release events, often referred to as calcium sparks, are elementary calcium release events resulting from the spontaneous opening of RyR2 channels. google.com Excessive spontaneous calcium release contributes to delayed afterdepolarizations (DADs), which can trigger arrhythmias. pnas.orggoogle.com Studies in cardiomyocytes from models of calcium leak-induced arrhythmias, such as Casq2-/- mice, have shown that this compound reduces RyR2-mediated spontaneous calcium release with sub-micromolar potency. pnas.orgbiorxiv.orgnih.govnih.gov The reduction in both the frequency and amplitude of calcium sparks by this compound suggests it may represent a new class of RyR2 modulators with superior activity against spontaneous calcium release compared to existing drugs. pnas.orggoogle.com
Comparison of Mechanism of Action with Other RyR2 Modulators (e.g., Flecainide (B1672765), Dantrolene, Tetracaine)
Ent-(+)-verticilide exhibits a distinct mechanism of action and higher potency compared to other RyR modulators such as dantrolene, tetracaine, and flecainide. medchemexpress.compnas.orgnih.gov While dantrolene and tetracaine are considered pan-RyR inhibitors, affecting both RyR1 and RyR2 isoforms, ent-(+)-verticilide demonstrates selectivity for RyR2 over RyR1. pnas.orggoogle.com
Comparatively, tetracaine depresses Ca2+ spark frequency but does not significantly impact Ca2+ spark mass and only modestly reduces Ca2+ leak. google.com Flecainide, an antiarrhythmic drug, has been observed to reduce the amount of Ca2+ released during a spark but can paradoxically increase spark frequency, resulting in no net reduction in Ca2+ leak. google.com In contrast, ent-(+)-verticilide demonstrates a dual and potent reduction of both spark frequency and spark mass, suggesting a potentially superior activity against spontaneous Ca2+ release compared to existing drugs like flecainide. google.com Unlike flecainide and propafenone, which have sodium channel blocking activity that can lead to fatal arrhythmias, this compound does not block sodium channels. researchgate.net
Ent-(+)-verticilide has been shown to be a more potent and effective inhibitor of Ca2+ release than flecainide and tetracaine. google.com
| RyR2 Modulator | RyR Isoform Selectivity | Effect on Ca2+ Spark Frequency | Effect on Ca2+ Spark Mass | Effect on Diastolic Ca2+ Leak | Mechanism Distinction |
| ent-(+)-Verticilide | Selective for RyR2 | Reduced | Reduced | Significantly reduced | Distinct, potent dual reduction |
| Dantrolene | Pan-RyR | Depressed | Not specified | Modestly reduced | Pan-RyR inhibition |
| Tetracaine | Pan-RyR | Depressed | No significant effect | Modestly reduced | Pan-RyR inhibition |
| Flecainide | Not specified | Increased (paradoxical) | Reduced | No net effect | Leak-neutral blocker |
Molecular Interactions and Binding Site Analysis
Studies investigating the molecular interactions of ent-(+)-verticilide with RyR2 have provided insights into its binding characteristics and influence on the channel complex.
Investigation of this compound Binding Site within RyR2
Research utilizing techniques such as fluorescence lifetime (FLT)-measurements of Förster resonance energy transfer (FRET) and computational methods has aimed to map the binding site of ent-(+)-verticilide within the RyR2 cryo-electron microscopy (cryo-EM) structure. acs.orgnih.gov These studies have identified candidate loci for ent-(+)-verticilide binding. acs.orgnih.gov
One potential binding locus is located within the Ry12 domain, situated at the corner periphery of the RyR2 tetrameric complex. acs.orgnih.gov This site is considerably distant from the channel pore itself. researchgate.net Another candidate locus is found at the interface between helical domain 1 (HD1) and the SPRY3 domain of adjacent RyR2 protomers within the channel assembly. acs.orgnih.govresearchgate.net This location suggests that this compound may influence interactions between protomers. researchgate.net The observed inhibition of [3H]ryanodine binding and RyR2 Ca2+ sparks suggests that ent-(+)-verticilide acts by directly binding to the RyR2 channel complex. pnas.org Further studies are needed to definitively identify the exact binding site. pnas.org
Studies on the Influence of this compound on RyR2 Regulatory Protein Binding (e.g., Calmodulin, FKBP12.6)
Investigations have explored whether ent-(+)-verticilide alters the binding of key regulatory proteins to RyR2, such as calmodulin (CaM) and FKBP12.6. pnas.orgpnas.org Utilizing in vitro assays, it has been determined that ent-(+)-verticilide does not alter the binding of CaM and FKBP12.6 to RyR2. pnas.orgpnas.org This finding suggests that ent-(+)-verticilide's mechanism of action does not involve disrupting the interaction of these specific accessory proteins with the RyR2 channel. pnas.org
Analysis of this compound's Effects on RyR2 Phosphorylation Sites (e.g., S2808, S2814)
The phosphorylation status of specific serine residues on RyR2, such as S2808 (a primary PKA phosphorylation site) and S2814 (a principal CaMKII phosphorylation site), is known to regulate channel activity. researchgate.netahajournals.org Studies have quantified the phosphorylation levels of RyR2-S2808 and RyR2-S2814 in the presence of ent-(+)-verticilide. pnas.orgpnas.org These analyses revealed that ent-(+)-verticilide does not significantly alter the phosphorylation status of either RyR2-S2808 or RyR2-S2814. pnas.orgpnas.org This indicates that ent-(+)-verticilide's inhibitory effect on RyR2-mediated Ca2+ leak is independent of direct modulation of these specific phosphorylation sites. pnas.org
Biological Efficacy and Therapeutic Potential of Ent Verticilide in Preclinical Models
Antiarrhythmic Activity in In Vivo Animal Models
Preclinical studies utilizing various animal models have provided evidence for the antiarrhythmic efficacy of ent-verticilide. These models often mimic conditions associated with dysregulated calcium handling and RyR2 hyperactivity, which are implicated in various cardiac pathologies. researchgate.netpnas.orggoogle.comnih.govpnas.orgbiorxiv.orgresearchgate.net
Suppression of Atrial Fibrillation Susceptibility in Pitx2+/- Mice
Atrial fibrillation (AF) is a prevalent cardiac arrhythmia with significant morbidity. Genetic risk factors for AF include variants near the PITX2 gene. researchgate.netnih.govnih.gov Mice deficient in Pitx2 (Pitx2+/-) exhibit increased susceptibility to AF. researchgate.netnih.govnih.govvumc.org Research has indicated that RyR2 hyperactivity may contribute to AF susceptibility in Pitx2 deficiency. researchgate.netnih.govnih.gov
Studies using Pitx2+/- mice have shown that this compound can significantly reduce the frequency of spontaneous calcium release events in isolated atrial myocytes from these mice. researchgate.netnih.govnih.gov Furthermore, in vivo experiments using atrial burst pacing demonstrated that this compound attenuated AF susceptibility in Pitx2+/- mice, leading to a reduction in both the incidence and duration of AF. researchgate.netnih.govnih.govvumc.org These findings support the hypothesis that RyR2 hyperactivity enhances sarcoplasmic reticulum (SR) calcium leak and AF inducibility in Pitx2+/- mice and suggest that targeting hyperactive RyR2 with compounds like this compound could be a viable approach for treating atrial arrhythmias associated with Pitx2 deficiency. researchgate.netnih.govnih.gov
Attenuation of Ventricular Arrhythmias in Catecholamine-Challenged Casq2-/- Mice
Catecholaminergic polymorphic ventricular tachycardia (CPVT) is a genetic disorder characterized by potentially fatal ventricular arrhythmias, often triggered by exercise or stress (catecholamine release). biorxiv.orgpnas.orgbiorxiv.org Mutations in genes like CASQ2, encoding calsequestrin-2, can lead to CPVT. Casq2-/- mice serve as a validated preclinical model for CPVT, exhibiting increased RyR2 activity and susceptibility to catecholamine-induced ventricular arrhythmias. biorxiv.orgpnas.orggoogle.combiorxiv.orgresearchgate.netnih.gov
This compound has demonstrated efficacy in attenuating ventricular arrhythmias in catecholamine-challenged Casq2-/- mice. biorxiv.orgpnas.orggoogle.comnih.govpnas.orgbiorxiv.orgresearchgate.net Studies have shown that both ent-(+)-verticilide (ent-1) and its analog this compound B1 (ent-B1) significantly reduced catecholamine-induced ventricular arrhythmias in this model. biorxiv.orgbiorxiv.orgresearchgate.net For instance, ent-B1 significantly reduced arrhythmias at doses of 3 mg/kg and 30 mg/kg. biorxiv.orgbiorxiv.org this compound (ent-1) inhibited ventricular arrhythmias in a concentration-dependent manner, with an estimated potency (IC50) of 266 ng/mL (312 nM) and a maximum inhibitory effect of 93.5%. researchgate.netnih.gov This antiarrhythmic effect was observed as early as 7 minutes after administration. researchgate.netnih.gov Unlike some other antiarrhythmic agents, this compound's efficacy in this model does not appear to be mediated by blocking sodium or L-type calcium channels. google.compnas.org
Data on the effect of this compound B1 on catecholamine-induced ventricular arrhythmia in Casq2-/- mice:
| Compound | Dose (mg/kg) | Effect on Ventricular Arrhythmia |
| This compound B1 | 3 | Significantly reduced biorxiv.orgbiorxiv.org |
| This compound B1 | 30 | Significantly reduced biorxiv.orgbiorxiv.org |
Data on the in vivo antiarrhythmic efficacy of this compound (ent-1) in Casq2-/- mice:
| Parameter | Value | Citation |
| Estimated Potency (IC50) | 266 ng/mL (312 nM) | researchgate.netnih.gov |
| Estimated Maximum Inhibitory Effect | 93.5% | researchgate.netnih.gov |
| Onset of Antiarrhythmic Activity | As early as 7 minutes | researchgate.netnih.gov |
Efficacy in Models of Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)
As highlighted in the previous section, Casq2-/- mice are a widely used model for studying CPVT. biorxiv.orgpnas.orgbiorxiv.orgresearchgate.netnih.gov The efficacy of this compound and its analog this compound B1 in attenuating ventricular arrhythmias in catecholamine-challenged Casq2-/- mice directly demonstrates their potential therapeutic value in CPVT. biorxiv.orgpnas.orggoogle.comnih.govpnas.orgbiorxiv.orgresearchgate.net ent-(+)-verticilide has been shown to therapeutically inhibit RyR2 calcium leak in mice with CPVT. biorxiv.orgbiorxiv.org Compared to other compounds like dantrolene (B1669809), flecainide (B1672765), and tetracaine (B1683103), this compound has shown superior efficacy in reducing spontaneous calcium release in cardiomyocytes from CPVT models. pnas.orggoogle.compnas.org This suggests that this compound may represent a new class of RyR2 modulators with potentially superior activity against ventricular arrhythmias triggered by RyR2-mediated calcium release, a hallmark of CPVT. pnas.orgpnas.org
Role as a Research Tool Compound
Beyond its potential therapeutic applications, this compound serves as a valuable research tool for investigating the role of RyR2 in cardiac disease and exploring RyR2-targeted therapies. biorxiv.orgresearchgate.netnih.govpnas.orgmedchemexpress.combiorxiv.orgscispace.com
Utilization for Investigating RyR2 Hyperactivity in Cardiac Pathologies
RyR2 hyperactivity, leading to pathological calcium leak from the SR, is implicated in the development of arrhythmias and contractile dysfunction in various heart diseases, including CPVT and heart failure. researchgate.netpnas.orgnih.govmedchemexpress.combiorxiv.org As a potent and selective inhibitor of RyR2-mediated diastolic calcium leak, this compound is utilized by researchers to probe the contribution of RyR2 hyperactivity to these conditions. pnas.orggoogle.comnih.govpnas.orgmedchemexpress.com Its ability to selectively inhibit RyR2 allows researchers to isolate the effects of dysregulated RyR2 activity from other cellular processes, providing clearer insights into the mechanisms of arrhythmogenesis and other cardiac pathologies driven by calcium dysregulation. pnas.orgnih.govpnas.orgmedchemexpress.com Studies using this compound have helped demonstrate the mechanistic link between enhanced calcium wave frequency in single atrial myocytes and AF inducibility in mice. nih.gov
Applications in Exploring RyR2-Targeted Therapies
The selective RyR2 inhibitory activity of this compound makes it a crucial tool in the exploration and development of novel therapies targeting RyR2. biorxiv.orgresearchgate.netgoogle.comnih.govbiorxiv.orgresearchgate.netscispace.com Researchers use this compound as a benchmark or a lead compound to identify and evaluate new chemical entities with similar or improved RyR2 modulatory properties. biorxiv.orgpnas.orgpnas.orgbiorxiv.orgresearchgate.net Its distinct mechanism of action compared to other RyR inhibitors like dantrolene and tetracaine further highlights its utility in exploring diverse strategies for RyR2 modulation. pnas.orggoogle.comnih.govpnas.org The success of this compound in preclinical models validates RyR2 as an antiarrhythmic drug target and encourages the investigation of other compounds, including mirror-image isomers of natural products, for their potential therapeutic efficacy. biorxiv.orgbiorxiv.orgresearchgate.net this compound has become a useful tool compound in exploring the potential of RyR2-targeted therapy in animal models of arrhythmia. biorxiv.orgresearchgate.netbiorxiv.org
Research Methodologies and Techniques Utilized in Ent Verticilide Studies
Synthetic Chemistry Techniques
The chemical synthesis of ent-verticilide, a non-natural enantiomer of a fungal product, and its derivatives is a complex undertaking that relies on advanced organic synthesis protocols. google.comvanderbilt.edu These techniques are not only essential for producing the primary compound but also for generating a library of analogs to probe structure-activity relationships (SAR). vanderbilt.eduresearchgate.net
The assembly of cyclooligomeric depsipeptides (CODs) like this compound involves the formation of both amide and ester bonds within a macrocyclic structure. researchgate.net Researchers have employed several strategies to achieve this, including both solution-phase and solid-phase synthesis. researchgate.net
Key synthetic strategies include:
Macrocyclooligomerization (MCO): This approach involves the cyclization of linear depsipeptide precursors. vanderbilt.edu A reinvestigation into the MCO of a tetradepsipeptide revealed the formation of not only the expected 24-membered ring of this compound but also unexpected 18- and 30-membered ring structures, highlighting the complexity of these reactions. vanderbilt.edu
Solid-Phase Peptide Synthesis (SPPS): SPPS offers a practical and efficient method for constructing the linear precursors required for cyclization. researchgate.netresearchgate.net This technique simplifies purification by anchoring the growing peptide chain to a solid support. researchgate.net
Enantioselective Catalysis: To build the specific stereochemistry of the non-natural this compound, syntheses rely on enantioselective methods to prepare the necessary α-amino acid and α-hydroxy acid monomers. researchgate.netacs.org
A significant challenge in these syntheses is controlling the macrocyclization step to favor the desired ring size and avoid the formation of undesired by-products. researchgate.net
To understand which parts of the this compound molecule are critical for its activity, researchers have systematically synthesized numerous analogs. acs.orgnih.gov This structure-based design approach has been instrumental in identifying the pharmacophore and developing other potent RyR2 modulators. vanderbilt.edu
Methods for analog generation include:
Ring Size Modification: A key analog, this compound B1, is an 18-membered ring oligomer, smaller than the 24-membered ring of the parent compound, ent-1. nih.govbiorxiv.org This modification demonstrated that the complete 24-membered structure is not strictly required for RyR2 modulation. biorxiv.org
Backbone Modification: A major focus of SAR studies has been the systematic replacement of the molecule's functional groups. researchgate.netacs.org This includes substituting the native N-methyl (N-Me) amides with N-H amides and replacing ester functionalities with either N-H or N-Me amides to probe the importance of each component for biological activity. acs.orgnih.gov
Purification of these complex molecules is a critical step. vanderbilt.edu Following synthesis, protocols often involve advanced chromatographic techniques. In some approaches, magnetic nanoparticles have been used to simplify the purification process after each synthetic step in solution. researchgate.net
Depsipeptide Synthesis Protocols
In Vitro Biological Assays
The biological activity of this compound and its derivatives is primarily assessed through a series of specialized in vitro assays designed to measure direct interaction with and functional modulation of the RyR2 channel.
The [3H]ryanodine binding assay is a well-established biochemical method used to determine how a compound affects the opening of RyR channels. pnas.org Ryanodine (B192298), a plant alkaloid, binds preferentially to the open state of the receptor. Therefore, a reduction in [3H]ryanodine binding indicates that the compound is an inhibitor that closes or stabilizes a closed state of the channel. nih.govbiorxiv.org
In a typical assay, sarcoplasmic reticulum (SR) membranes isolated from cardiac muscle (which are rich in RyR2) are incubated with the test compound and a known amount of [3H]ryanodine. biorxiv.orgpnas.org The amount of radioactivity bound to the membranes is then measured to quantify the inhibitory effect. biorxiv.org This assay has been used to determine the potency and isoform specificity of this compound compounds. pnas.org For example, ent-1 was shown to inhibit RyR2 but not the skeletal muscle isoform, RyR1. pnas.org
| Compound | IC₅₀ (µM) | Source |
|---|---|---|
| This compound (ent-1) | 0.1 | nih.govbiorxiv.org |
| This compound B1 (ent-B1) | 1.9 | nih.gov |
Calcium sparks are localized, spontaneous Ca²⁺ release events that result from the opening of RyR2 channels in the sarcoplasmic reticulum. google.comnih.gov Measuring the frequency and properties of these sparks provides a direct functional assessment of RyR2 activity within a cellular environment. nih.gov To isolate the effect on RyR2 from other cellular processes, such as membrane transport, ventricular cardiomyocytes are chemically permeabilized with agents like saponin. nih.gov This allows direct access of the test compound to the intracellular RyR2 channels. nih.govbiorxiv.org
Studies have shown that this compound (ent-1) significantly reduces the frequency, amplitude, and mass of Ca²⁺ sparks, leading to a substantial decrease in SR Ca²⁺ leak without depleting the total SR Ca²⁺ content. google.com This assay was also critical in evaluating analogs, demonstrating, for instance, that replacing N-methyl amides with N-H amides in the this compound backbone resulted in a complete loss of activity. nih.gov The 18-membered ring analog, this compound B1, was also confirmed to be an active RyR2 inhibitor in this assay. nih.govbiorxiv.org
| Compound | Observation | Significance | Source |
|---|---|---|---|
| This compound (ent-1) | Significantly reduced spark frequency, amplitude, and mass. | Demonstrates effective inhibition of spontaneous RyR2-mediated Ca²⁺ leak. | google.com |
| This compound B1 | Retained RyR2 inhibitor activity. | Shows that the smaller 18-membered ring is also active. | nih.govbiorxiv.org |
| N-H Analogs of this compound | Complete loss of activity. | Highlights the critical role of N-methylation for biological function. | nih.gov |
To study the interaction of this compound with a single RyR2 channel molecule, researchers use the planar lipid bilayer technique. nih.govbiorxiv.org In this highly controlled method, SR vesicles containing RyR2 channels (often isolated from porcine or sheep hearts) are fused into an artificial lipid membrane separating two chambers. nih.govbiorxiv.org This setup allows for the precise control of the electrochemical environment (e.g., ion concentrations, ATP levels, and voltage) on both sides of the channel and the direct recording of the electrical current flowing through a single channel as it opens and closes. nih.gov
The primary measurement is the channel's open probability (Po), which is the fraction of time the channel spends in the open state. biorxiv.org A decrease in Po upon addition of a compound indicates direct inhibition. This technique confirmed that this compound B1 directly inhibits RyR2 channels in a concentration-dependent manner, with a calculated IC₅₀ of 0.24 µM under diastolic-like conditions. nih.gov
Calcium Spark Assays in Permeabilized Cardiomyocytes
Advanced Biophysical and Structural Techniques
To understand the molecular underpinnings of this compound's activity, researchers have employed cutting-edge techniques to map its binding site and visualize its interaction with the RyR2 channel.
A significant advancement in understanding how this compound interacts with RyR2 has come from the use of Fluorescence Lifetime (FLT) measurements of Förster Resonance Energy Transfer (FRET). acs.org This technique allows for the mapping of the compound's binding site on the RyR2 protein.
In these studies, an acceptor-labeled version of this compound and donor-labeled FKBP12.6 variants were utilized in HEK293 cells expressing human RyR2. acs.orgbiorxiv.org FKBP12.6 is a protein that binds to RyR2 and can be labeled at specific sites to serve as a reference point. By measuring the energy transfer between the donor and acceptor fluorophores, researchers can calculate the distance between them. biorxiv.org
The multiexponential analysis of FLT-FRET measurements yielded distance relationships that placed the acceptor-labeled this compound at two potential locations on the RyR2 cryo-EM map. acs.orgnih.gov
Locus 1: Located within the Ry12 domain at the periphery of the RyR2 tetrameric complex. acs.orgbiorxiv.orgnih.gov
Locus 2: Positioned at the interface between helical domain 1 and the SPRY3 domain. acs.orgbiorxiv.orgnih.gov
These findings provide crucial insights into the structural basis of this compound's inhibitory action on RyR2 and are vital for guiding future structure-activity relationship studies to optimize the compound's therapeutic properties. acs.orgnih.gov
Cryo-electron microscopy (cryo-EM) has been a cornerstone in determining the high-resolution structure of the ryanodine receptor. While direct cryo-EM structures of this compound bound to RyR2 are not yet detailed in the provided search results, the existing high-resolution cryo-EM maps of RyR2 have been indispensable for interpreting the FRET-based binding site data for this compound. acs.orgbiorxiv.orgresearchgate.net The FRET-derived distances were used to trilaterate and map the potential binding loci of an acceptor-labeled this compound onto the RyR2 cryo-EM structure. biorxiv.orgresearchgate.net This integration of biophysical data with structural models is a powerful approach to visualize where the ligand binds on the massive RyR2 complex. researchgate.net
Fluorescence Lifetime (FLT)-Detection of Förster Resonance Energy Transfer (FRET) for Binding Site Mapping
In Vivo Preclinical Models
To assess the physiological effects and therapeutic efficacy of this compound, researchers have utilized genetically modified animal models that replicate human cardiac arrhythmia syndromes.
Genetically engineered mouse models have been crucial in demonstrating the antiarrhythmic properties of this compound and its analogs.
Casq2-/- Mouse Model: This model, which lacks the calsequestrin-2 gene, is a validated model for catecholaminergic polymorphic ventricular tachycardia (CPVT), a genetic disorder that can lead to sudden cardiac death. nih.govbiorxiv.orgpnas.org Studies have shown that both ent-(+)-verticilide and its 18-membered ring analog, this compound B1, significantly reduce catecholamine-induced ventricular arrhythmias in Casq2-/- mice. nih.govpnas.orgresearchgate.net These mice exhibit pathologically increased RyR2 activity, and the ability of this compound compounds to suppress arrhythmias in this model provides strong evidence for their therapeutic potential in diseases caused by RyR2-mediated Ca2+ leak. nih.govpnas.org
Pitx2+/- Mouse Model: Mice with a heterozygous deletion of the Pitx2 gene are susceptible to atrial fibrillation (AF). nih.govnih.gov Research has demonstrated that RyR2 is hyperactive in the atrial myocytes of these mice, leading to increased spontaneous Ca2+ release and a higher inducibility of AF. nih.govresearchgate.net Treatment with this compound was found to significantly reduce the frequency of this spontaneous Ca2+ release and attenuate AF susceptibility in Pitx2+/- mice. nih.govnih.gov This suggests that targeting RyR2 with this compound could be a viable therapeutic strategy for forms of AF linked to Pitx2 deficiency. nih.govmedkoo.com
In conjunction with genetically modified mouse models, detailed electrophysiological measurements have been essential for characterizing the effects of this compound. In studies involving Casq2-/- mice, electrocardiogram (ECG) recordings were used to quantify the reduction in ventricular ectopic beats and the incidence of ventricular tachycardia following administration of this compound B1. biorxiv.orgbiorxiv.org Similarly, in Pitx2+/- mice, atrial burst pacing was used to induce AF, and the incidence and duration of these arrhythmias were measured to assess the efficacy of this compound. nih.govnih.gov These in vivo electrophysiological studies have provided direct evidence of the antiarrhythmic effects of this compound. nih.govahajournals.org
Data Tables
Table 1: Summary of this compound Effects in Casq2-/- Mouse Model
| Compound | Mouse Model | Arrhythmia Type | Key Finding | Reference(s) |
| ent-(+)-verticilide | Casq2-/- | Ventricular Arrhythmia | Attenuated catecholamine-challenged ventricular arrhythmia. | pnas.org |
| This compound B1 | Casq2-/- | Ventricular Arrhythmia | Significantly reduced catecholamine-induced ventricular arrhythmias in a dose-dependent manner. | nih.govresearchgate.net |
Table 2: Summary of this compound Effects in Pitx2+/- Mouse Model
| Compound | Mouse Model | Arrhythmia Type | Key Finding | Reference(s) |
| This compound | Pitx2+/- | Atrial Fibrillation | Significantly reduced the frequency of spontaneous Ca2+ release in atrial myocytes and attenuated AF susceptibility. | nih.govnih.gov |
Future Directions and Broader Implications for Ent Verticilide Research
Refinement of SAR and Design of Next-Generation Analogs
The journey from a promising hit compound to a clinical candidate necessitates a deep understanding of its structure-activity relationship (SAR). For ent-verticilide, this involves systematically modifying its chemical structure to enhance its therapeutic properties while minimizing potential off-target effects.
Recent studies have begun to explore the SAR of this compound by creating and testing various analogs. acs.org One study investigated the impact of modifying the ester functionalities to N-H and N-Me amides. acs.org This research, which involved the synthesis of 23 analogs, revealed that the native conformation of this compound is likely crucial for its activity. acs.org Only two of the analogs showed a measurable reduction in calcium sparks, a key indicator of RyR2 activity. acs.org These findings underscore the sensitivity of the molecule's activity to structural changes and highlight the importance of maintaining the core scaffold.
Future SAR studies will likely focus on:
Backbone Modifications: Systematically altering the macrocyclic backbone to understand the conformational requirements for optimal RyR2 inhibition. acs.org
Side Chain Variations: Modifying the pentyl and methyl side chains to probe their influence on binding affinity and selectivity. acs.org
Ring Size Analogs: Investigating different ring sizes, such as the 18-membered ring analog this compound B1, to explore alternative conformations that may offer improved pharmacokinetic or pharmacodynamic profiles. nih.govbiorxiv.org
The table below summarizes the activity of key this compound analogs:
| Compound | Structure | Key Modification | RyR2 Inhibition Activity | Reference |
| ent-(+)-verticilide | 24-membered cyclooligomeric depsipeptide | Parent Compound | Potent inhibitor of RyR2 Ca2+ leak | pnas.org |
| nat-(-)-verticilide | 24-membered cyclooligomeric depsipeptide | Natural Enantiomer | No effect on mammalian RyR2 | pnas.org |
| This compound B1 | 18-membered ring analog | Smaller Ring Size | Inhibits RyR2 with lower potency than ent-(+)-verticilide | nih.govbiorxiv.org |
| Analog 2.1 | N-H amide substitution | Ester to N-H amide | Measurable reduction of calcium sparks | acs.org |
| Analog 3.1 | N-Me amide substitution | Ester to N-Me amide | Measurable reduction of calcium sparks | acs.org |
These studies will be instrumental in designing next-generation analogs with enhanced potency, selectivity, and drug-like properties, paving the way for preclinical and clinical development.
Further Elucidation of RyR2 Binding Sites and Allosteric Modulation
A critical aspect of optimizing this compound as a therapeutic agent is to pinpoint its exact binding site on the massive RyR2 channel complex. pnas.org Understanding this interaction at a molecular level will provide invaluable insights into its mechanism of action and guide the rational design of more effective analogs.
Current evidence suggests that this compound acts as a negative allosteric modulator, meaning it binds to a site distinct from the channel pore to inhibit its function. pnas.orgnih.gov This is supported by the observation that it only partially inhibits the channel, a desirable feature that may prevent the potentially fatal consequences of complete RyR2 blockade. nih.govbiorxiv.org
Recent research using Förster resonance energy transfer (FRET) has identified two potential binding loci for an acceptor-labeled this compound on the human RyR2. nih.govbiorxiv.org One site is located within the Ry12 domain at the periphery of the tetrameric complex, while the other is at the interface between helical domain 1 and the SPRY3 domain. nih.gov
Future research in this area will likely involve:
High-Resolution Structural Studies: Employing techniques like cryo-electron microscopy (cryo-EM) to visualize the this compound-RyR2 complex at atomic resolution.
Computational Modeling: Using computational methods to dock this compound into the RyR2 structure and predict binding energies and key interactions. nih.gov
Mutagenesis Studies: Creating mutations in the putative binding sites of RyR2 and assessing the impact on this compound binding and activity.
A detailed understanding of the binding site and the allosteric mechanism will be crucial for developing drugs that can fine-tune RyR2 activity with high precision.
Exploration of Therapeutic Applications Beyond Cardiac Arrhythmias (e.g., Brain Pathologies)
While the primary focus of this compound research has been on its antiarrhythmic potential, its ability to modulate RyR2 channels suggests broader therapeutic applications. pnas.orggoogle.comnih.gov Dysregulated RyR2-mediated calcium release has been implicated in a variety of pathological conditions beyond the heart. google.compnas.org
Brain Pathologies: RyR2 is expressed in the brain and its hyperactivity has been linked to neurodegenerative diseases and seizure disorders. google.compnas.org Therefore, this compound's ability to inhibit RyR2-mediated calcium leak makes it a potential candidate for investigating and treating these conditions. google.com A patent for ent-(+)-verticilide suggests its utility in neurological diseases such as Alzheimer's disease and seizures. google.com
Atrial Fibrillation: Studies have shown that RyR2 hyperactivity contributes to the development of atrial fibrillation (AF). researchgate.netimrpress.com this compound has been shown to suppress AF susceptibility in a mouse model, suggesting its potential as a therapeutic agent for this common arrhythmia. researchgate.netimrpress.com
Future research should explore the efficacy of this compound and its analogs in preclinical models of various diseases, including:
Alzheimer's disease
Huntington's disease
Epilepsy
Muscular dystrophy
These investigations could significantly expand the therapeutic landscape for this novel class of RyR2 inhibitors.
Advancing the Concept of "Ent-Natural Product" Discovery in Drug Development
The discovery of this compound's potent biological activity, while its natural counterpart is inactive against mammalian RyR2, champions the largely unexplored field of "ent-natural product" discovery. pnas.orgnih.gov Natural products have historically been a rich source of new drugs, but their enantiomers (mirror images) are often overlooked as they are generally absent in nature. nih.govacs.orgacs.org
The case of this compound provides a compelling argument to prioritize the synthesis and screening of the non-natural enantiomers of natural products. nih.gov This approach has the potential to unlock novel chemical space and identify compounds with unprecedented biological activities.
Key aspects of advancing this concept include:
Systematic Synthesis: Developing efficient and scalable synthetic routes to access the enantiomers of a wide range of natural products. acs.org
High-Throughput Screening: Screening libraries of ent-natural products against a diverse array of biological targets.
Understanding Chirality in Biology: Investigating the molecular basis for the often-observed enantiomer-specific interactions with biological macromolecules. pnas.org
The success of this compound serves as a powerful proof-of-concept that could inspire a paradigm shift in natural product-based drug discovery, encouraging researchers to look in the mirror for the next generation of therapeutics.
Q & A
Q. What is the molecular mechanism of ent-Verticilide B1 in inhibiting RyR2 channels, and how can this be experimentally validated?
this compound B1, an 18-membered cyclodepsipeptide, inhibits type 2 ryanodine receptor (RyR2) channels, reducing spontaneous Ca²⁺ release in cardiomyocytes. Methodological validation includes:
- Single-channel recordings to assess RyR2 open probability under varying this compound concentrations .
- [³H]Ryanodine binding assays to quantify ligand displacement and affinity shifts .
- Calcium imaging in Casq2-/- cardiomyocytes to measure suppression of Ca²⁺ sparks .
Q. How does this compound B1 exhibit antiarrhythmic effects in preclinical models?
In Casq2-/- mice (a model of catecholaminergic polymorphic ventricular tachycardia):
- Dose-response studies : Administer this compound intravenously (e.g., 10 mg/kg) and monitor ventricular arrhythmias induced by caffeine/epinephrine .
- ECG analysis : Quantify reductions in arrhythmia burden (e.g., episodes/hour) and duration post-treatment .
- Plasma stability assays : Measure pharmacokinetics (e.g., Tₘₐₓ = 10 min, Cₘₐₓ = 1460 ng/mL, t₁/₂ = 45 min) to correlate exposure with efficacy .
Advanced Research Questions
Q. How to design a study evaluating this compound B1's efficacy across arrhythmia models with divergent RyR2 dysregulation?
- Population (P) : Select models (e.g., Casq2-/- mice, RyR2-mutant zebrafish) reflecting distinct RyR2 pathologies .
- Intervention (I) : Test this compound dosing regimens (bolus vs. infusion) and compare to standard therapies (e.g., flecainide) .
- Control (C) : Include vehicle-treated and RyR2-stabilizer controls (e.g., dantrolene) .
- Outcome (O) : Primary endpoints: arrhythmia incidence; secondary: Ca²⁺ transient variability, RyR2 open probability .
Q. How to resolve contradictions in reported RyR2 inhibition potency across experimental systems?
- Source analysis : Compare assay conditions (e.g., lipid bilayer vs. cell-based systems) that alter this compound accessibility to RyR2 .
- Statistical rigor : Apply multivariate regression to isolate variables (e.g., temperature, pH, co-factors) affecting IC₅₀ values .
- Replication : Validate findings in ex vivo heart models and human induced pluripotent stem cell-derived cardiomyocytes .
Q. What methodologies best characterize this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Compartmental modeling : Use non-linear mixed-effects models (NONMEM) to link plasma concentrations (Cₘₐₓ, AUC) to RyR2 inhibition .
- Tissue distribution studies : Radiolabel this compound (e.g., ¹⁴C) to quantify cardiac uptake via autoradiography .
- Metabolite screening : Employ LC-MS/MS to identify active metabolites contributing to sustained antiarrhythmic effects .
Data Analysis and Interpretation
Q. How to optimize dose selection for this compound in translational studies?
- Benchmarking : Compare preclinical PK parameters (e.g., t₁/₂ = 45 min in mice) to human allometric scaling predictions .
- Safety margins : Calculate therapeutic index (LD₅₀/ED₅₀) using toxicity data from repeat-dose studies .
- Model-informed drug development (MIDD) : Simulate human dosing regimens via physiologically based pharmacokinetic (PBPK) modeling .
Q. What statistical approaches address variability in RyR2 inhibition assays?
- Error propagation : Quantify uncertainties in single-channel recordings (e.g., open-state duration variability) using bootstrapping .
- Bayesian hierarchical models : Pool data from multiple labs to estimate "true" effect sizes while accounting for inter-study heterogeneity .
Research Design and Validation
Q. How to ensure reproducibility of this compound's effects in independent labs?
- Standardized protocols : Publish detailed methods for synthesis, purity validation (e.g., HPLC ≥95%), and RyR2 assay conditions .
- Blinded analysis : Implement third-party validation of arrhythmia scoring and Ca²⁺ transient measurements .
- Data sharing : Deposit raw electrophysiology traces and pharmacokinetic datasets in public repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
